molecular formula C6H10O2S B14581295 Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester CAS No. 61323-21-5

Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester

Cat. No.: B14581295
CAS No.: 61323-21-5
M. Wt: 146.21 g/mol
InChI Key: WWOFTFYFQQUTPB-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester is an organic compound with the molecular formula C6H10O2S. This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their reactivity and are commonly found in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-(1-methyl-2-oxopropyl) ester typically involves the reaction of ethanethioic acid with an appropriate alcohol under acidic conditions. One common method is the esterification of ethanethioic acid with 1-methyl-2-oxopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol and alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioester bonds.

    Biology: Thioesters are important intermediates in biochemical pathways, including fatty acid metabolism and protein modification.

    Medicine: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-(1-methyl-2-oxopropyl) ester involves the reactivity of the thioester group. Thioesters are known to be good acylating agents, and they can transfer the acyl group to nucleophiles such as amines or alcohols. This reactivity is exploited in various biochemical processes, where thioesters act as intermediates in the transfer of acyl groups.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, S-(2-methoxyphenyl) ester
  • Ethanethioic acid, (methylthio)-s-ethyl ester
  • Ethanethioic acid, S-propyl ester
  • Ethanethioic acid, S-(1-methylpropyl) ester

Uniqueness

Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester is unique due to the presence of the 1-methyl-2-oxopropyl group, which imparts specific reactivity and properties to the compound. This structural feature distinguishes it from other similar thioesters and influences its behavior in chemical reactions and biological systems.

Properties

CAS No.

61323-21-5

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

S-(3-oxobutan-2-yl) ethanethioate

InChI

InChI=1S/C6H10O2S/c1-4(7)5(2)9-6(3)8/h5H,1-3H3

InChI Key

WWOFTFYFQQUTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC(=O)C

Origin of Product

United States

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